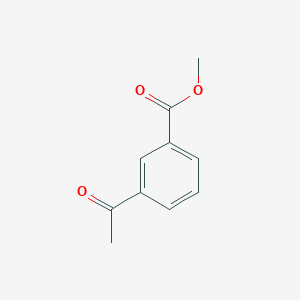

Methyl 3-acetylbenzoate

概述

描述

Methyl 3-acetylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: 3-acetylbenzoic acid.

Reduction: 3-hydroxybenzoic acid or 3-acetylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Methyl 3-acetylbenzoate, a compound with the molecular formula CHO and a molecular weight of 178.18 g/mol, is an ester derivative of 3-acetylbenzoic acid. This compound has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores the scientific research applications of this compound, focusing on its role in organic synthesis, medicinal chemistry, and material science.

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitutions makes it valuable for synthesizing more complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

In a study reported by Osaka University, this compound was employed as a substrate in reactions leading to the formation of bioactive compounds. The compound was subjected to nucleophilic attacks that resulted in the formation of derivatives with enhanced biological activity, showcasing its utility as a building block in medicinal chemistry .

Applications in Medicinal Chemistry

This compound has shown potential as a precursor for various bioactive molecules. Research indicates that derivatives synthesized from this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pharmaceutical development.

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Acetyl derivatives | Analgesic | |

| Aromatic derivatives | Antimicrobial |

Applications in Material Science

In material science, this compound is explored for its potential use as a plasticizer and additive in polymer formulations. Its low volatility and compatibility with various polymers make it suitable for enhancing the mechanical properties of materials.

Case Study: Polymer Composites

A recent study highlighted the incorporation of this compound into polymer composites, where it improved flexibility and thermal stability. This application is particularly relevant for developing materials used in packaging and automotive industries .

作用机制

The mechanism of action of methyl 3-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions.

相似化合物的比较

Methyl benzoate: Another ester of benzoic acid, but without the acetyl group.

Ethyl 3-acetylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

3-acetylbenzoic acid: The parent acid of methyl 3-acetylbenzoate.

生物活性

Methyl 3-acetylbenzoate (C₁₀H₁₀O₃) is an aromatic ester that has garnered interest in various fields due to its potential biological activities. This article explores its biochemical properties, microbial interactions, and possible therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by its molecular structure, which includes an acetyl functional group attached to a benzoate moiety. The compound has a molecular weight of approximately 178.18 g/mol and a melting point range of 43-46 °C .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that crude extracts containing this compound showed significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger through disk diffusion assays .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 17 |

| C. albicans | 14 |

| A. niger | 12 |

Enzymatic Hydrolysis by Microorganisms

This compound can be metabolized by certain bacterial strains, notably Burkholderia cepacia, which utilizes it as a carbon source. This strain hydrolyzes the ester bond to yield benzoic acid, which is further degraded . The enzymatic activity was quantitatively assessed, revealing a specific activity of approximately 0.12 units/mg when using methyl benzoate as a substrate.

Table 2: Hydrolysis Activity of B. cepacia

| Substrate | Time for Total Degradation (h) | By-products Produced |

|---|---|---|

| Methyl benzoate | 30 | Benzoic acid |

| This compound | Not fully degraded | Not specified |

Case Studies

- Fungal Biomass Production : A study involving the fungal species Tirmania nivea highlighted the extraction of biological compounds from fungal biomass cultivated in potato dextrose broth. The GC-MS analysis revealed the presence of this compound among other metabolites, showcasing its potential as an antimicrobial agent .

- Microbial Degradation : In another case, the isolation of a strain capable of degrading methyl benzoate demonstrated the ecological relevance of these compounds in bioremediation processes. The study established that not only does this strain degrade methyl benzoate, but it also possesses the capability to metabolize various substituted esters .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-acetylbenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via Friedel-Crafts acylation or esterification of 3-acetylbenzoic acid. A validated method involves flash column chromatography purification using a solvent system of petroleum ether (PE) and ethyl acetate (EA) in a 20:1 ratio, yielding 86% as a white solid . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance acylation efficiency.

- Catalyst tuning : Lewis acids like AlCl₃ improve electrophilic substitution.

- Chromatography conditions : Adjusting PE:EA ratios minimizes co-elution of byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:

- ¹H NMR : Key peaks include δ 8.58 (s, aromatic H), 3.94 (s, -OCH₃), and 2.64 (s, acetyl -CH₃) .

- ¹³C NMR : Signals at δ 197.23 (acetyl C=O) and 166.28 (ester C=O) confirm functional groups.

- HRMS : A sodium adduct [M+Na]⁺ at m/z 201.0519 matches the theoretical C₁₀H₁₀NaO₃ .

Advanced Research Questions

Q. How should researchers address contradictory NMR data when synthesizing this compound derivatives?

Discrepancies in spectral data (e.g., shifted δ values or split peaks) may arise from:

- Solvent effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ can alter peak splitting .

- Impurity interference : Trace solvents or unreacted precursors require rigorous purification (e.g., repeated column runs).

- Dynamic processes : Rotameric equilibria in esters can broaden peaks; variable-temperature NMR clarifies this .

Q. What mechanistic insights explain the formation of byproducts during the acylation of this compound precursors?

Byproducts often stem from:

- Overacylation : Excess acetylating agents lead to diacetylated derivatives.

- Ring substitution : Competing ortho or para acylation under high-temperature conditions.

- Ester hydrolysis : Moisture in the reaction medium hydrolyzes the methyl ester to 3-acetylbenzoic acid. Kinetic studies using in-situ IR can monitor these pathways .

Q. What strategies mitigate decomposition of this compound under prolonged storage or reactive conditions?

- Storage : Anhydrous environments (desiccators with silica gel) prevent hydrolysis .

- Light sensitivity : Amber glassware or opaque containers reduce photodegradation.

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies safe temperature thresholds (<100°C) .

Q. How can this compound serve as a precursor in multi-step syntheses of pharmaceutically relevant compounds?

Its acetyl and ester groups enable:

- Knoevenagel condensations : To form α,β-unsaturated ketones for anticancer agents.

- Nucleophilic substitutions : Bromination at the acetyl group (e.g., using PBr₃) creates intermediates for kinase inhibitors .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl scaffolds .

属性

IUPAC Name |

methyl 3-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUIUIDKJSGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919674 | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21860-07-1, 915402-27-6 | |

| Record name | Benzoic acid, 3-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21860-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-acetylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。